N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide
Description
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a furan-3-yl ethyl group.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-15(17-5-3-11-4-6-21-10-11)16(20)18-12-1-2-13-14(9-12)23-8-7-22-13/h1-2,4,6,9-10H,3,5,7-8H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDIYMJZVHECDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. The presence of the furan group enhances its potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately .
Biological Activities
Research indicates that N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide exhibits several promising biological activities:
1. Anticancer Activity:
- Compounds containing the dihydrobenzo[b][1,4]dioxin moiety have been associated with anticancer properties. Studies suggest that derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- A study demonstrated significant cytotoxicity against HeLa and U87 cancer cell lines with IC50 values indicating selective toxicity towards cancerous cells compared to normal cells.
2. Enzyme Inhibition:
- Preliminary studies have shown that this compound interacts favorably with enzymes such as alpha-glucosidase and acetylcholinesterase. This interaction suggests potential applications in treating metabolic disorders and neurodegenerative diseases.
- Molecular docking studies indicate that modifications in structure could enhance binding affinity and selectivity for these enzymes.
Study on Anticancer Activity
A recent investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, with the most potent derivatives leading to cell death through apoptosis pathways.
Study on Enzyme Interaction
Another study explored the interaction of oxalamide derivatives with alpha-glucosidase. The findings revealed that certain modifications could enhance binding affinity significantly, suggesting that these compounds could be optimized for better therapeutic outcomes in metabolic disorders.
Comparative Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Enzyme Inhibition | Potential inhibition of alpha-glucosidase |
| Receptor Binding | Favorable interactions predicted via docking |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives reported in the evidence, focusing on core motifs , synthetic strategies , and biological relevance :
Core Motifs and Substituent Analysis
Key Observations :
- Oxalamide vs.
- Furan Position : The furan-3-yl substituent in the target compound differs from furan-2-yl in , which could alter electronic properties and metabolic stability .
- Benzodioxin Utilization : All compounds utilize the benzodioxin moiety for aromatic stacking and metabolic resistance, a strategy validated in antiviral agents .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydrobenzo[d][1,4]dioxin and furan protons) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 383.448 for C21H25N3O4 analogs) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
What in vitro assays are recommended for initial biological activity screening of this compound?
Basic Research Question
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination, comparing against reference drugs like cisplatin .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanism of action .
- Cytotoxicity counter-screening : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced Research Question
- Substituent modification : Systematically vary the furan-3-ethyl group (e.g., alkyl chain length, heteroatom substitution) and dihydrobenzo[d][1,4]dioxin substituents .
- Bioisosteric replacement : Replace the oxalamide linker with urea or sulfonamide groups to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with targets like kinases or GPCRs .
What computational methods are effective for predicting target interactions and pharmacokinetic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) and stability of tautomers .
- Molecular Dynamics (MD) : Simulate binding kinetics with putative targets (e.g., cannabinoid receptors) using GROMACS .
- ADMET prediction : Tools like SwissADME to estimate solubility, BBB permeability, and CYP450 interactions .
How can contradictory bioactivity data from different studies be resolved?
Advanced Research Question
- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Dose-response curves : Assess activity across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Batch variability analysis : Compare compound purity and stability (e.g., via accelerated degradation studies) to rule out synthetic artifacts .
What strategies address solubility challenges in formulation for in vivo studies?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
What are the critical considerations for scaling up synthesis from milligram to gram scale?
Advanced Research Question
- Reagent stoichiometry : Optimize equivalents of coupling agents to reduce waste .
- Pilot-scale purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Process safety : Monitor exothermic reactions (e.g., amide coupling) using jacketed reactors with temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
